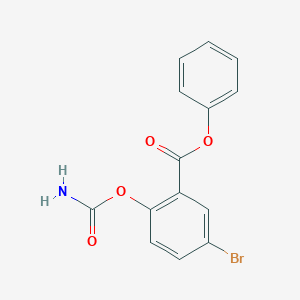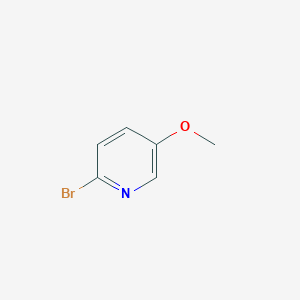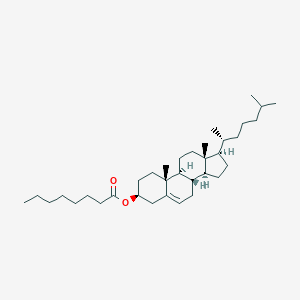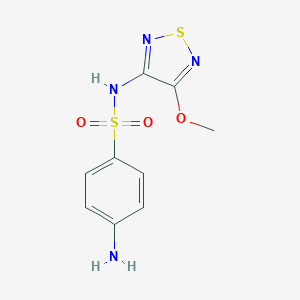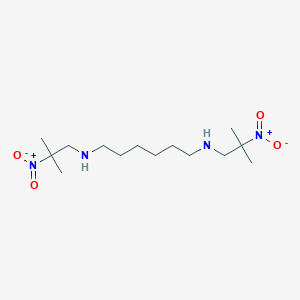![molecular formula C8H11N5O2 B047640 [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) CAS No. 123606-04-2](/img/structure/B47640.png)
[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) is a heterocyclic compound that features a fused triazole and triazine ring system This compound is of significant interest due to its potential biological activities, including antiviral, antibacterial, and antifungal properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) typically involves the construction of the triazole and triazine rings followed by their fusion. One common method includes the cyclization of appropriate hydrazine derivatives with nitriles or amidines under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes:
Formation of the triazole ring: This can be achieved through the reaction of hydrazine with a nitrile or amidine.
Formation of the triazine ring: This involves the cyclization of the triazole intermediate with suitable reagents.
Introduction of ethoxy and dimethyl groups: These functional groups can be introduced through alkylation reactions using ethyl halides and methylating agents under controlled conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazole and triazine rings.
Reduction: Reduction reactions can target the carbonyl group in the triazine ring, leading to the formation of hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the ethoxy and methyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation products: Nitroso and nitro derivatives.
Reduction products: Hydroxyl derivatives.
Substitution products: Various substituted triazolo-triazines depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential antiviral, antibacterial, and antifungal activities. It is being investigated for its ability to inhibit the replication of viruses and the growth of bacteria and fungi, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[5,1-c][1,2,4]triazin-7-one: Lacks the ethoxy and dimethyl groups, which may affect its reactivity and biological activity.
[1,2,4]Triazolo[4,3-b][1,2,4]triazine:
[1,2,4]Triazolo[3,4-b][1,2,4]triazine: Another isomer with unique reactivity and biological activities.
Uniqueness
The presence of the ethoxy and dimethyl groups in [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) distinguishes it from other similar compounds. These functional groups can enhance its solubility, reactivity, and potential biological activities, making it a valuable compound for further research and development.
特性
IUPAC Name |
3-ethoxy-1,7-dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c1-4-15-6-7(14)13-8(12(3)11-6)9-5(2)10-13/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYARKDSYNIGHIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C2=NC(=NN2C1=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
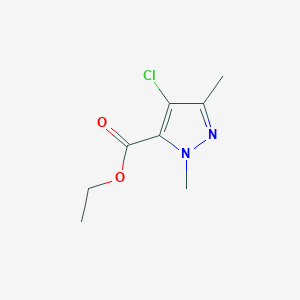
![6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol](/img/structure/B47561.png)

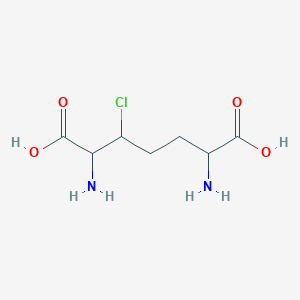
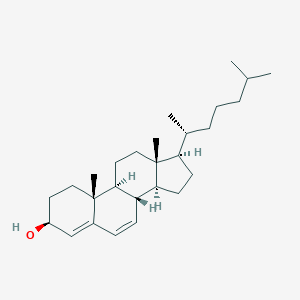
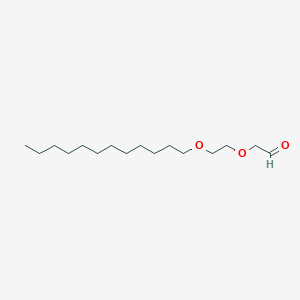
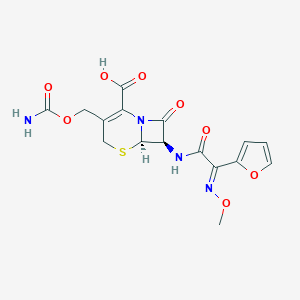
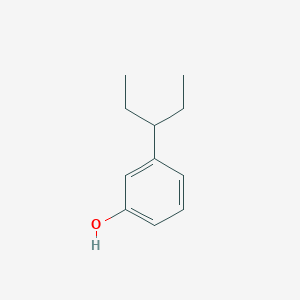
![2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid](/img/structure/B47576.png)
